7,7-Dibromodispiro[2.0.2.1(3)]heptane

Catalog No.
S6605020
CAS No.
50874-21-0
M.F
C7H8Br2
M. Wt
251.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Dibromodispiro[2.0.2.1(3)]heptane

CAS Number

50874-21-0

Product Name

7,7-Dibromodispiro[2.0.2.1(3)]heptane

IUPAC Name

7,7-dibromodispiro[2.0.24.13]heptane

Molecular Formula

C7H8Br2

Molecular Weight

251.95 g/mol

InChI

InChI=1S/C7H8Br2/c8-7(9)5(1-2-5)6(7)3-4-6/h1-4H2

InChI Key

ZPVWBNKTZAZWFU-UHFFFAOYSA-N

SMILES

C1CC12C3(C2(Br)Br)CC3

Canonical SMILES

C1CC12C3(C2(Br)Br)CC3
  • Organic synthesis: The molecule's structure with two bromine atoms and a cage-like carbon skeleton could be of interest as a building block for more complex molecules. Scientists might explore its use in synthesizing new materials or pharmaceuticals [].
  • Medicinal chemistry: The cage-like structure could potentially serve as a scaffold for drug discovery. Researchers might investigate if the molecule can bind to specific targets of interest in the body [].

7,7-Dibromodispiro[2.0.2.1(3)]heptane is a unique organic compound characterized by its spirocyclic structure, which consists of two bridged cyclopropane rings. This compound is notable for its distinctive arrangement of atoms, featuring two bromine substituents at the 7-position of the heptane backbone. The compound's structural formula can be represented as C${7}$H${8}$Br$_{2}$, highlighting its halogenated nature. The spirocyclic configuration imparts interesting steric and electronic properties, making it a subject of study in various chemical contexts.

The reactivity of 7,7-dibromodispiro[2.0.2.1(3)]heptane is primarily influenced by the presence of bromine substituents, which can undergo nucleophilic substitution reactions. For instance, treatment with n-butyllithium leads to the formation of cyclopropanol derivatives through dehydrobromination reactions. Additionally, this compound can participate in cyclopropanation reactions when treated with diazomethane or ethyl diazoacetate under appropriate catalytic conditions, yielding various bicyclopropylidene derivatives and other complex structures .

  • Formation of Bicyclopropylidene: This is achieved through cyclopropanation techniques.
  • Dibromocarbene Addition: The generated bicyclopropylidene is treated with dibromocarbene to yield 7,7-dibromodispiro[2.0.2.1(3)]heptane.
  • Further Functionalization: Subsequent reactions can modify the compound to produce various derivatives .

The applications of 7,7-dibromodispiro[2.0.2.1(3)]heptane are diverse but primarily focus on its role in organic synthesis and materials science:

  • Liquid Crystalline Materials: Its derivatives are investigated for use in ferroelectric liquid crystals.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Potential Drug Development: The unique structure may provide insights into new pharmaceutical agents .

Several compounds share structural similarities with 7,7-dibromodispiro[2.0.2.1(3)]heptane, notably those within the spirocyclic family or containing multiple cyclopropane units:

Compound NameStructural FeaturesUnique Characteristics
BicyclopropylideneTwo cyclopropane ringsPrecursor for dibromodispiro compounds
Dispiro[2.0.2.1]heptaneSimilar spirocyclic structureLacks halogen substituents; different reactivity
Perspirocyclopropanated bicyclopropylideneAdditional spiro attachmentMore complex structure with varied chemical properties

These compounds highlight the uniqueness of 7,7-dibromodispiro[2.0.2.1(3)]heptane due to its specific bromination pattern and spirocyclic arrangement, which influence its chemical behavior and potential applications in materials science and organic synthesis .

XLogP3

2.7

Exact Mass

251.89723 g/mol

Monoisotopic Mass

249.89928 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

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